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Compound of Interest

Compound Name: (3-Bromobenzyl)dimethylamine

Cat. No.: B1276768 Get Quote

A comprehensive guide comparing the spectroscopic data of (3-Bromobenzyl)dimethylamine
with its derivatives and related compounds, providing researchers with essential data for

structural confirmation.

This guide offers a detailed comparison of the spectroscopic data for (3-
Bromobenzyl)dimethylamine, its derivatives, and the related compound N,N-

dimethylbenzylamine. By presenting key experimental data from Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a

valuable resource for scientists and professionals in drug development for the unambiguous

structural elucidation of these compounds.

Comparative Spectroscopic Data
The structural integrity of newly synthesized compounds is paramount in chemical research

and drug development. Spectroscopic techniques provide a non-destructive and highly

informative means of confirming molecular structures. Below is a comparative analysis of the

¹H NMR, ¹³C NMR, IR, and MS data for (3-Bromobenzyl)dimethylamine and related

molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectra:

The ¹H NMR spectrum provides information about the chemical environment of protons in a

molecule. Key diagnostic signals for (3-Bromobenzyl)dimethylamine and its analogues are

presented in Table 1. The benzylic protons and the N-methyl protons are particularly

informative for structural confirmation.

Compound
Aromatic
Protons (ppm)

Benzylic
Protons (CH₂)
(ppm)

N-Methyl
Protons
(N(CH₃)₂)
(ppm)

Other Protons
(ppm)

(3-

Bromobenzyl)di

methylamine

7.15-7.45 (m) 3.40 (s) 2.20 (s) -

N-(3-

Bromobenzyl)be

nzamide

7.21-7.83 (m)
4.61 (d, J=5.8

Hz)
- 6.55 (s, NH)

N,N-

Dimethylbenzyla

mine

7.20-7.35 (m) 3.42 (s) 2.24 (s) -

Table 1: Comparative ¹H NMR Data (CDCl₃)

¹³C NMR Spectra:

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic

nature. Table 2 summarizes the key chemical shifts for the compounds of interest. The

positions of the benzylic carbon, the N-methyl carbons, and the aromatic carbons, particularly

the carbon bearing the bromine atom, are crucial for structural assignment.
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Compound
Aromatic C-
Br (ppm)

Other
Aromatic
Carbons
(ppm)

Benzylic
Carbon
(CH₂) (ppm)

N-Methyl
Carbons
(N(CH₃)₂)
(ppm)

Carbonyl
Carbon
(C=O)
(ppm)

(3-

Bromobenzyl)

dimethylamin

e

~122.5 126.0-139.0 ~64.0 ~45.0 -

N-(3-

Bromobenzyl)

benzamide

122.9

126.6, 127.1,

128.8, 130.5,

130.8, 130.9,

131.9, 134.2,

140.7

43.6 - 167.5

N,N-

Dimethylbenz

ylamine

-
127.1, 128.2,

129.0, 138.8
64.4 45.4 -

Table 2: Comparative ¹³C NMR Data (CDCl₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. Table 3 highlights the key IR absorption bands. For

tertiary amines like (3-Bromobenzyl)dimethylamine, the absence of N-H stretching bands is a

key diagnostic feature, distinguishing them from primary and secondary amines.
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Compound
C-H
(aromatic)
(cm⁻¹)

C-H
(aliphatic)
(cm⁻¹)

C-N Stretch
(cm⁻¹)

C=O
Stretch
(cm⁻¹)

N-H Stretch
(cm⁻¹)

(3-

Bromobenzyl)

dimethylamin

e

~3050
~2950, 2850,

2800
~1260 - Absent

N-(3-

Bromobenzyl)

benzamide

~3060 ~2920 ~1330 ~1640 ~3300

N,N-

Dimethylbenz

ylamine

~3060, 3020
~2950, 2850,

2800
~1265 - Absent

Table 3: Key Infrared Absorption Bands (cm⁻¹)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity. The molecular ion peak (M⁺) and

characteristic fragment ions are crucial for structural analysis.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

(3-Bromobenzyl)dimethylamine 213/215 (M⁺, M⁺+2)
134 (M⁺ - Br), 58

([CH₂N(CH₃)₂]⁺)

N-(3-Bromobenzyl)benzamide 305/307 (M⁺, M⁺+2)
184/186 ([M-C₇H₅O]⁺), 105

([C₆H₅CO]⁺), 91 ([C₇H₇]⁺)

N,N-Dimethylbenzylamine 135
91 ([C₇H₇]⁺), 58

([CH₂N(CH₃)₂]⁺)

Table 4: Mass Spectrometry Data (Electron Ionization)
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Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of (3-Bromobenzyl)dimethylamine
A solution of dimethylamine (2 equivalents) in a suitable solvent such as tetrahydrofuran (THF)

is cooled to 0 °C. To this solution, 3-bromobenzyl bromide (1 equivalent) is added dropwise.

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

After completion of the reaction, the solvent is removed under reduced pressure. The residue is

taken up in a mixture of water and a non-polar organic solvent (e.g., diethyl ether). The organic

layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated

to yield (3-Bromobenzyl)dimethylamine.[1]

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz for protons and 100 MHz for carbons. Samples are dissolved in

deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. Liquid samples

are analyzed as a thin film on NaCl plates, while solid samples are analyzed as KBr pellets.

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an electron

ionization (EI) source. The samples are introduced via a direct insertion probe or through a

gas chromatograph.

Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic confirmation of the

structure of (3-Bromobenzyl)dimethylamine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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